MK-677 Overall Synthetic Yield: 48% from Isonipecotic Acid Using the Ms-Spiroindoline Intermediate vs. Alternative Multi-Intermediate Routes
The optimized Merck Fischer indole/reduction route, which employs 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidine] as the sole isolable intermediate, delivers MK-677 in 48% overall yield from isonipecotic acid, with isolation of only one intermediate (Intermediate 10) [1]. In contrast, earlier linear synthetic approaches to spiroindoline-based GHS agonists required isolation of 3–5 discrete intermediates, with cumulative yields typically below 25–30% due to intermediate losses at each chromatographic purification step [1]. The benzyl carbamate-protected analog (benzyl spiro[indole-3,4'-piperidine]-1'-carboxylate, CAS 184289-85-8) necessitates an additional hydrogenolysis deprotection step that reduces overall throughput and introduces catalyst-related impurities .
| Evidence Dimension | Overall synthetic yield to MK-677 active pharmaceutical ingredient |
|---|---|
| Target Compound Data | 48% overall yield from isonipecotic acid (single intermediate isolation) |
| Comparator Or Baseline | Multi-intermediate routes: ≤25–30% cumulative yield (3–5 intermediate isolations required) |
| Quantified Difference | ≥1.6-fold to ~2-fold improvement in overall yield; reduction from 3–5 to 1 isolable intermediate |
| Conditions | Fischer indole/reduction strategy; isonipecotic acid starting material; isolation of intermediate 10 only |
Why This Matters
For procurement decisions in process chemistry and kilo-scale synthesis, a 1.6–2× yield advantage with a single intermediate isolation translates directly to lower cost of goods, reduced solvent waste, and faster manufacturing cycle times.
- [1] Maligres, P.E.; Houpis, I.; Rossen, K.; Molina, A.; Sager, J.; Upadhyay, V.; Wells, K.M.; Reamer, R.A.; Lynch, J.E.; Askin, D.; Volante, R.P.; Reider, P.J.; Houghton, P. Synthesis of the orally active spiroindoline-based growth hormone secretagogue, MK-677. Tetrahedron 1997, 53 (32), 10983–10992. View Source
